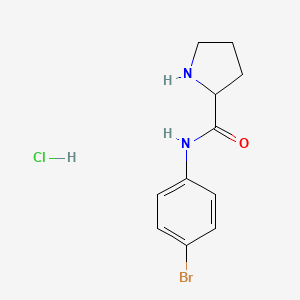

N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride

Übersicht

Beschreibung

N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H14BrClN2O and its molecular weight is 305.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article synthesizes current research findings on its biological activity, including relevant case studies, pharmacological properties, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine core substituted with a bromophenyl group and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

A series of studies have investigated the antimicrobial properties of compounds related to this compound. Notably, derivatives of pyrrolidine have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound ID | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(4-bromophenyl)pyrrolidine-2-carboxamide | 12.5 | Staphylococcus aureus |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 3.125 | Mycobacterium tuberculosis |

| BRD2108 | 212 | Toxoplasma gondii |

The data indicates that while this compound exhibits moderate activity against Staphylococcus aureus, other derivatives show significantly higher potency against different pathogens, suggesting potential avenues for optimization in drug development.

Case Studies

-

Toxoplasma gondii Inhibition :

A recent study explored a series of bicyclic pyrrolidine inhibitors targeting the phenylalanyl-tRNA synthetase (PheRS) in Toxoplasma gondii. Among these, compounds structurally similar to this compound demonstrated effective inhibition at low concentrations, achieving significant brain exposure in vivo when administered orally to mice .- Pharmacokinetic Data :

- Cmax : 3042 ng/g at 8 hours

- EC90 : 212 ng/mL

- Brain Exposure : Exceeded therapeutic levels for effective treatment.

- Pharmacokinetic Data :

-

Antibacterial Efficacy :

Another study evaluated the antibacterial efficacy of various pyrrole derivatives, including those similar to this compound. The findings indicated that modifications in the substituents significantly affected the biological activity against resistant strains of bacteria .

The biological activity of this compound can be attributed to its ability to inhibit key enzymatic pathways in target organisms:

- Inhibition of Protein Synthesis : Compounds that disrupt protein synthesis pathways are particularly effective against parasites like Toxoplasma gondii, which rely on these processes for growth and replication.

- Cell Wall Disruption : The presence of specific functional groups influences the compound's ability to penetrate bacterial cell walls, leading to enhanced antimicrobial action.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antagonist Activity

Research indicates that pyrrolidine derivatives, including N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride, exhibit significant activity as antagonists for various receptors. For instance, compounds in this class have been studied for their potential to modulate the cannabinoid CB2 receptor, which is implicated in pain management and inflammation treatment. The ability to selectively activate CB2 receptors without affecting CB1 receptors makes these compounds promising candidates for therapeutic applications without the psychoactive effects associated with cannabinoids .

1.2 Glycine Transporter Inhibition

The compound has been evaluated for its role as a glycine transporter-1 (GlyT1) inhibitor. This is particularly relevant in the context of schizophrenia treatment, where GlyT1 inhibitors can enhance glycine levels at NMDA receptors, potentially ameliorating symptoms associated with glutamatergic dysfunction .

1.3 PPAR Agonism

Recent studies have highlighted the potential of pyrrolidine derivatives as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors play crucial roles in glucose and lipid metabolism, making them targets for type 2 diabetes therapies. Compounds similar to this compound have shown efficacy in lowering fasting glucose and triglyceride levels in diabetic models .

Neuropharmacology

2.1 CXCR4 Chemokine Receptor Antagonism

this compound has been investigated for its antagonistic effects on the CXCR4 chemokine receptor, which is involved in cancer metastasis. The compound demonstrated promising antimetastatic activity in preclinical models, suggesting its potential utility in cancer therapeutics .

2.2 Antioxidant Properties

Pyrrolidine derivatives are also noted for their antioxidant properties, contributing to their potential use in treating oxidative stress-related conditions. This aspect broadens the scope of their application in neurodegenerative diseases where oxidative damage is a contributing factor .

Biochemical Research

3.1 Proteomics Research Tool

As a biochemical agent, this compound is utilized in proteomics research to study protein interactions and functions. Its ability to selectively bind to target proteins makes it valuable for elucidating complex biological pathways .

3.2 Synthesis and Characterization

The synthesis of this compound involves various methodologies that enhance its yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to improve synthetic efficiency while adhering to green chemistry principles .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSCLWAXDFZPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078162-91-0 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(4-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078162-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.